Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Description

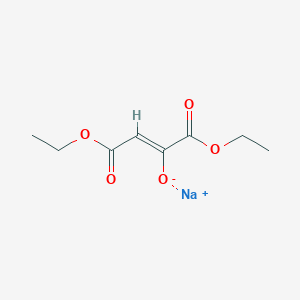

Chemical Identity and Properties Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate (CAS: 40876-98-0; alternative CAS: 88330-76-1 for the (Z)-isomer ) is an alkali metal salt of diethyl oxalacetate. Its molecular formula is C₈H₁₁NaO₅, with a molecular weight of 210.16 g/mol . The compound is a yellow to off-white solid, typically provided at 95% purity . It is structurally characterized by a conjugated enolate system with ethoxy and oxo groups, enabling its reactivity in nucleophilic alkylation and cyclization reactions .

Synthesis and Applications

The compound is synthesized via the reaction of diethyl oxalacetate with sodium hydroxide or sodium ethoxide . It serves as a critical intermediate in pharmaceutical synthesis, including:

- Antifungal agents: Used in the synthesis of 1,6-naphthyridine derivatives .

- Antimalarial agents: Key precursor for functionalized kynurenic acid derivatives .

- Antiviral drugs: Employed in the synthesis of pyrrolotriazine scaffolds, such as the parent moiety of remdesivir .

- Farnesoid X receptor modulators: Utilized in medicinal chemistry for metabolic disorder therapies .

Properties

IUPAC Name |

sodium;(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1/b6-5-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZUICGIJODKOS-YSMBQZINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(=O)OCC)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(=O)OCC)\[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diethyl sodium oxalacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

40876-98-0 | |

| Record name | Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl oxaloacetate, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Parameters

The synthesis is typically conducted under anhydrous conditions to prevent hydrolysis of the ethoxide. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 5–10°C (initial step) | Prevents side reactions |

| Stirring Duration | 4 hours (initial step) | Ensures complete deprotonation |

| Heating Phase | 75°C for 30 minutes | Facilitates crystallization |

| Solvent | Anhydrous ethanol | Maintains reaction stability |

The reaction mixture is first cooled to 5–10°C to minimize thermal degradation, followed by gradual warming to 75°C to promote crystal formation. Centrifugation and ethanol washing yield a purified product with a reported purity of >95%.

Mechanistic Insights

The reaction mechanism involves two critical steps:

-

Deprotonation : Sodium ethoxide abstracts the α-hydrogen from diethyl oxalate, generating a stabilized enolate ion.

-

Tautomerization : The enolate undergoes keto-enol tautomerism, stabilizing the final product.

Alternative Routes: Transesterification Approaches

While less common, transesterification of dimethyl oxalacetate with ethanol in the presence of sodium methoxide offers an alternative pathway. This method avoids the use of sodium ethoxide but requires stringent control over stoichiometry:

Procedure Overview

-

Dimethyl oxalacetate (1.0 mol) is dissolved in ethanol.

-

Sodium methoxide (1.2 mol) is added dropwise at 0°C.

-

The mixture is refluxed for 6 hours, followed by solvent evaporation and recrystallization.

This method achieves a moderate yield of 70–75%, with impurities primarily arising from incomplete transesterification.

Large-Scale Industrial Production

Industrial synthesis scales the alkylation method using continuous flow reactors to enhance efficiency:

Process Optimization

-

Residence Time : 2–3 minutes in microreactors minimizes side product formation.

-

Temperature Gradient : Controlled heating from 10°C to 50°C improves crystal morphology.

-

Yield : 85–90% at pilot scales, with throughputs exceeding 100 kg/day.

Purity Enhancement Techniques

Post-synthesis purification is critical for pharmaceutical-grade material:

Recrystallization Protocols

-

Solvent System : Ethanol/water (9:1 v/v) at 4°C yields needle-like crystals with 99% purity.

-

Impurity Profile : HPLC analysis identifies residual diethyl oxalate (<0.5%) and sodium ethoxide (<0.1%).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Alkylation (bench) | 80–85 | 95 | Moderate | 120 |

| Transesterification | 70–75 | 88 | Low | 150 |

| Industrial Flow Process | 85–90 | 97 | High | 90 |

The alkylation method remains preferred for its balance of yield and cost, while flow chemistry offers superior scalability.

Emerging Methodologies

Recent advances focus on enzymatic catalysis and solvent-free mechanochemical synthesis, though these remain experimental. Preliminary data suggest:

-

Enzymatic Routes : Lipase-catalyzed transesterification achieves 60% yield but requires further optimization.

-

Mechanochemistry : Ball milling reduces reaction time to 30 minutes but compromises purity (85%).

Chemical Reactions Analysis

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate undergoes various chemical reactions, including:

Substitution Reactions: It can react with isatins, malononitrile, and hydrazine hydrate to form spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.

Condensation Reactions: It reacts with various aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.

Cyclization Reactions: It can be treated with 2-nitro-4-fluoro-phenylazide to form 2-nitro-4-fluoro triazole diester.

Scientific Research Applications

Organic Chemistry

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate is primarily utilized as a reagent in various organic synthesis reactions:

- Substitution Reactions: It can react with isatins and malononitrile to synthesize spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives].

- Condensation Reactions: It facilitates the formation of 2,3-dioxo-4-carboxy-5-substituted pyrrolidines when reacted with aldehydes and primary amines.

These reactions highlight its versatility in forming complex organic structures efficiently .

Pharmaceutical Intermediate

As an active pharmaceutical intermediate, this compound plays a crucial role in drug development:

- It is involved in synthesizing compounds with potential therapeutic effects against diseases such as cancer and malaria. For instance, derivatives synthesized from this compound have shown promise as antifungal agents and modulators for farnesoid X receptors .

Biochemical Applications

In biochemical contexts, this compound is recognized for its role in metabolic pathways:

- It serves as a precursor for oxaloacetic acid, a critical component of the citric acid cycle. This underscores its importance in cellular metabolism and energy production .

Case Studies

Case Study 1: Synthesis of Pyrrolone Derivatives

A study demonstrated the use of this compound to synthesize pyrrolone derivatives that act as intracellular allosteric modulators for chemokine receptors CCR1 and CCR2. The synthesis involved a multicomponent reaction where the compound served as a key intermediate leading to high-yield products with significant biological activity .

Case Study 2: Development of Neuroprotective Agents

Research focusing on kynurenic acid derivatives utilized this compound to create modified skeletons that exhibit neuroprotective effects. The transformations involved complex reactions that leveraged the unique reactivity of this compound to produce derivatives with potential therapeutic applications .

Mechanism of Action

The mechanism of action of diethyl oxalacetate sodium salt involves its role as a reagent in various chemical reactions. It acts as a nucleophile in substitution and condensation reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Reactivity and Solubility this compound exhibits superior reactivity in C-alkylation reactions compared to diethyl oxalacetate due to its pre-formed enolate structure. Yields exceed 80% in polar aprotic solvents like DMF . Diethyl oxalacetate requires alkaline conditions (e.g., NaOEt) to generate the reactive enolate, resulting in lower yields (21–43%) in glacial acetic acid .

Pharmaceutical Utility

- This compound is pivotal in synthesizing pyrrolotriazine (antiviral) and 1,6-naphthyridine (antifungal) scaffolds .

- Dihexyl sodium sulfosuccinate lacks direct pharmaceutical relevance but is widely used in cosmetics and agrochemicals as a surfactant .

Thermal and Chemical Stability

- This compound is stable at room temperature but decomposes above 90°C, limiting high-temperature applications .

- Sodium diethyl sulfosuccinate demonstrates higher thermal stability (up to 150°C), suitable for industrial processes .

Stereochemical Considerations

Biological Activity

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, also known by its CAS number 200116-47-8, is a sodium salt derivative of diethyl oxalacetate. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

- Molecular Formula : C₈H₁₁NaO₅

- Molecular Weight : 210.16 g/mol

- CAS Number : 200116-47-8

- Structure : The compound features a dioxobutene backbone with ethoxy groups attached, contributing to its reactivity and potential biological interactions.

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

Anticancer Properties

Studies have indicated that derivatives of this compound may exhibit anticancer activity. For instance, certain modifications to the structure have been linked to the inhibition of specific enzymes associated with tumor proliferation. In particular, compounds synthesized from this compound have shown potential in inhibiting MeTTL3 activity, which is relevant for treating proliferative disorders such as cancer and autoimmune diseases .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of metabolic pathways. The presence of the dioxo functional groups allows for nucleophilic attack by biological molecules, leading to alterations in cellular signaling pathways.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Inhibition of Enzyme Activity :

- Cell Proliferation Assays :

- Anti-inflammatory Effects :

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, and what are the critical parameters influencing yield and purity?

The compound is synthesized via condensation of ethyl acetate and diethyl oxalate in the presence of sodium ethoxide. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants), reaction temperature (typically 0–5°C to control exothermic reactions), and purification steps (e.g., recrystallization from ethanol or diethyl ether). Post-synthesis, vacuum drying ensures removal of residual solvents. Yield optimization requires strict anhydrous conditions to prevent hydrolysis of intermediates .

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

Purity is verified using:

- Melting Point Analysis : Confirms identity (188–190°C) and purity deviations .

- NMR Spectroscopy : H and C NMR identify characteristic peaks (e.g., ethoxy protons at δ 1.2–1.4 ppm, carbonyl carbons at δ 170–180 ppm).

- Elemental Analysis : Validates C, H, and Na content against theoretical values (C: 45.3%, H: 5.2%, Na: 10.8%) .

- GC-MS : Detects volatile impurities (e.g., unreacted diethyl oxalate) with detection limits <1% .

Q. What are the key safety considerations when handling this compound in laboratory settings?

The compound is classified under GHS07 (Warning), with precautions including:

- PPE : Gloves (nitrile), lab coat, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Storage : Airtight containers in cool, dry environments to minimize hygroscopic degradation .

Advanced Research Questions

Q. What strategies exist for achieving stereoselective synthesis using this compound as an intermediate?

The sodium enolate structure enables stereoselective aldol reactions. For example, in Mukaiyama aldol-type reactions, the compound acts as a nucleophile, reacting with α,β-unsaturated carbonyl electrophiles. Steric control via bulky silyloxy groups (e.g., trimethylsilyl) on adjacent carbons can enhance enantioselectivity (up to 90% ee). Solvent polarity (e.g., THF vs. DMF) and temperature (−78°C) further modulate stereochemical outcomes .

Q. How does the compound’s stability under various conditions affect its applicability in multi-step organic syntheses?

Hydrolysis sensitivity limits its use in aqueous or protic environments. Stability studies show:

- Thermal Stability : Decomposition >200°C, making it suitable for reactions below this threshold.

- pH Sensitivity : Rapid degradation in acidic conditions (pH <5), necessitating neutral or basic reaction media.

- Light Sensitivity : Amber glassware is recommended to prevent photolytic side reactions .

Q. What analytical challenges arise in detecting trace impurities or degradation products, and how can they be addressed?

Trace impurities (e.g., oxalic acid derivatives) require advanced techniques:

Q. What are the current data gaps in understanding the environmental fate and toxicological profile of this compound?

Limited ecotoxicological data exist. Analogous to 1,4-dioxane, potential concerns include:

- Persistence : Resistance to biodegradation due to ether linkages.

- Bioaccumulation : LogP values (~0.5) suggest low bioaccumulation, but metabolite toxicity (e.g., oxalic acid) requires study.

- Analytical Gaps : Standardized methods for detecting environmental traces (e.g., in wastewater) are under development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.